
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
描述
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and an aldehyde group attached to a benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aldehyde group play crucial roles in its binding affinity and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid: An oxidized derivative with different applications and properties.
3-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol: A reduced derivative with distinct chemical behavior.
Uniqueness
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYOCMHJYISNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


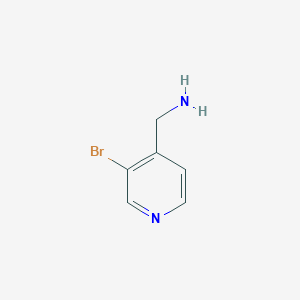
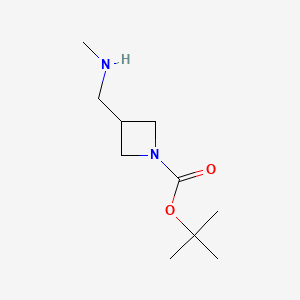
![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)



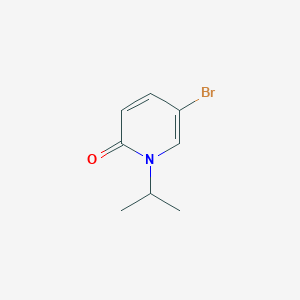
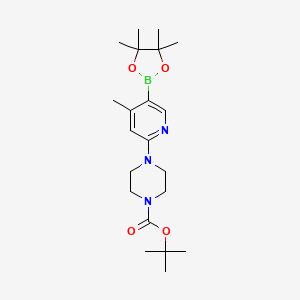
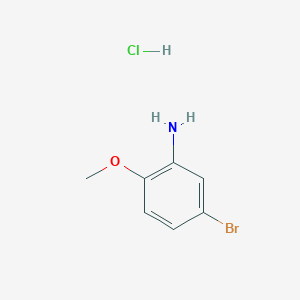
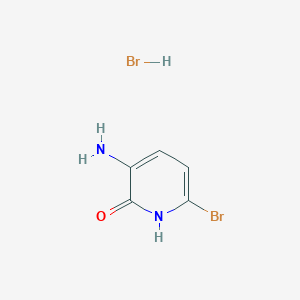

![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)
